(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate
Description
The compound (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate is a benzofuran derivative characterized by a conjugated system with a pyridinylmethylidene substituent at the 2-position and a 2,6-dimethoxybenzoate ester at the 6-position (Figure 1). Its molecular formula is C22H17NO7, with a molecular weight of 403.4 g/mol and a computed XLogP3 value of 3.9, indicating moderate lipophilicity . The stereochemistry of the double bond at the 2-position is defined as Z-configuration, which may influence its biological interactions due to spatial constraints. Key features include:
- A dihydrobenzofuran core with a ketone group at position 2.
- A 2,6-dimethoxybenzoate ester enhancing solubility and metabolic stability.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-27-17-6-3-7-18(28-2)21(17)23(26)29-15-8-9-16-19(12-15)30-20(22(16)25)11-14-5-4-10-24-13-14/h3-13H,1-2H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIAKKNWGXOGG-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.34 g/mol. The compound features a benzofuran core linked to a pyridine ring and a dimethoxybenzoate moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Many benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain analogs can inhibit tubulin polymerization, which is critical for cancer cell division and growth .
- Antimicrobial Activity : Compounds containing benzofuran and pyridine rings often exhibit antimicrobial properties against various pathogens. The presence of electron-withdrawing groups in the structure may enhance these activities.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound (XLogP3 = 3.9) is less lipophilic than the analog with 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoate groups (XLogP3 = 4.9) due to additional methoxy substituents enhancing hydrophobicity .
- Replacement of the benzoate ester with a sulfonate group (as in the 4-methoxybenzenesulfonate analog) may increase solubility but reduce membrane permeability .
Impact of Heterocyclic Substituents :
- The pyridinylmethylidene group in the target compound provides nitrogen-mediated hydrogen bonding, unlike the furylmethylidene analog, which relies solely on oxygen atoms for interactions. This difference could influence target selectivity in biological systems .
Stereochemical Considerations :
- The Z-configuration of the double bond in the target compound may restrict rotational freedom, leading to distinct binding modes compared to E-isomers or analogs with flexible substituents .
Research Findings and Implications
- Virtual Screening Relevance : Structural similarity, as measured by methods like Tanimoto coefficients or pharmacophore mapping, is critical for predicting bioactivity. Analogs with conserved benzofuran cores but varied substituents may exhibit divergent biological profiles despite shared scaffolds .
- Synthetic Feasibility : Compounds like the target and its analogs are typically synthesized via condensation reactions, as evidenced by protocols for related tetrahydroimidazopyridine derivatives .
- Analytical Characterization : Techniques such as <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and IR spectroscopy are standard for verifying the structures of such compounds, as demonstrated in studies on imidazopyridine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
